

# Applications of Chromic Acid in Organic Synthesis: Application Notes and Protocols

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**Chromic acid** and its derivatives are powerful oxidizing agents that have long been cornerstones in organic synthesis. These reagents offer a versatile toolkit for the conversion of various functional groups, most notably the oxidation of alcohols. This document provides detailed application notes and experimental protocols for several key **chromic acid**-based oxidation reactions, tailored for professionals in research and drug development.

## Overview of Chromic Acid-Based Oxidations

Chromium(VI) reagents are employed to oxidize primary and secondary alcohols to aldehydes, carboxylic acids, and ketones.<sup>[1][2]</sup> The specific outcome of the oxidation is highly dependent on the nature of the chromium reagent, the solvent, and the reaction conditions. While classic Jones oxidation is known for its strength in converting primary alcohols to carboxylic acids, milder reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) allow for the selective oxidation of primary alcohols to aldehydes.<sup>[3][4][5]</sup>

Key Reagents and Their Applications:

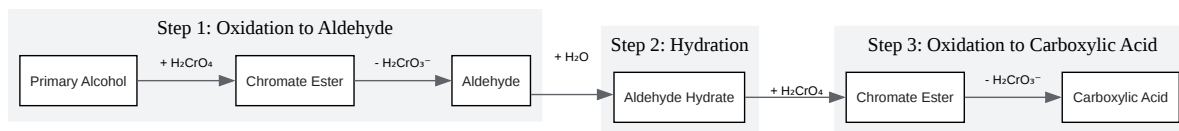
Reagent/Reaction	Oxidizing Agent	Typical Substrates	Primary Alcohol Product	Secondary Alcohol Product
Jones Oxidation	CrO <sub>3</sub> in H <sub>2</sub> SO <sub>4</sub> /acetone	Primary and secondary alcohols	Carboxylic acid[6]	Ketone[7]
PCC Oxidation	Pyridinium Chlorochromate (C <sub>5</sub> H <sub>5</sub> NH[CrO <sub>3</sub> Cl])	Primary and secondary alcohols	Aldehyde[8]	Ketone[9]
PDC Oxidation	Pyridinium Dichromate ((C <sub>5</sub> H <sub>5</sub> NH) <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub> )	Primary and secondary alcohols	Aldehyde (in CH <sub>2</sub> Cl <sub>2</sub> ) or Carboxylic acid (in DMF)[10]	Ketone[10]
Sarett/Collins Oxidation	CrO <sub>3</sub> -Pyridine complex (in CH <sub>2</sub> Cl <sub>2</sub> )	Acid-sensitive primary and secondary alcohols	Aldehyde[11]	Ketone[11]

## Jones Oxidation

The Jones oxidation is a robust and cost-effective method for the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones.[7][12] The reagent is prepared in situ by dissolving chromium trioxide (CrO<sub>3</sub>) or a dichromate salt in aqueous sulfuric acid.[6][7]

## Reaction Mechanism Workflow

The Jones oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate, which is then hydrated and further oxidized.



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Caption: Jones Oxidation Workflow.

## Experimental Protocol: Oxidation of Cyclooctanol to Cyclooctanone

This protocol is adapted from a procedure published in Organic Syntheses.[13]

Materials:

- Cyclooctanol
- Chromium trioxide ( $\text{CrO}_3$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Acetone
- Isopropyl alcohol
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Diethyl ether

Procedure:

- Preparation of Jones Reagent: In a flask, cautiously dissolve 67 g of chromium trioxide in 125 mL of distilled water. To this solution, slowly add 58 mL of concentrated sulfuric acid with

cooling.

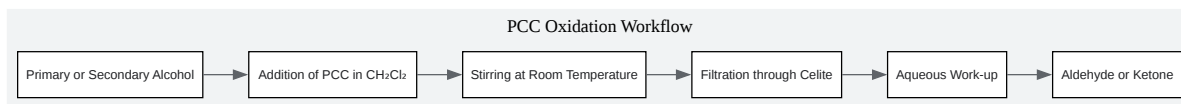
- **Reaction Setup:** In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 64 g (0.5 mole) of cyclooctanol in 1.25 L of acetone.
- **Oxidation:** Cool the vigorously stirred solution to approximately 20°C in a water bath. Add the Jones reagent dropwise from the funnel at a rate that maintains the reaction temperature below 35°C. Continue the addition until the orange color of the reagent persists for about 20 minutes, indicating the reaction is complete.<sup>[13]</sup>
- **Quenching:** Destroy the excess **chromic acid** by the dropwise addition of isopropyl alcohol until the orange color disappears.
- **Work-up:** Cautiously add 63 g of sodium bicarbonate in small portions until the solution is neutral. Decant the acetone solution from the green chromium salts. Wash the salts with two 70 mL portions of acetone and combine the acetone solutions.
- **Extraction and Purification:** Remove the bulk of the acetone by distillation. Add 500 mL of water to the residue and extract with three 150 mL portions of diethyl ether. Combine the ether extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation. The crude cyclooctanone can be purified by distillation.

## Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.<sup>[3][8]</sup> This selectivity is achieved by performing the reaction under anhydrous conditions, typically in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).<sup>[14]</sup>

### General Workflow

The PCC oxidation involves the formation of a chromate ester followed by an elimination reaction.



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Caption: PCC Oxidation Workflow.

## Experimental Protocol: General Procedure for PCC Oxidation

This is a general procedure for the oxidation of an alcohol using PCC.[3]

Materials:

- Alcohol (substrate)
- Pyridinium chlorochromate (PCC)
- Celite® or molecular sieves
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Reaction Setup: To a solution of the alcohol (1 equivalent) in dichloromethane (5 volumes), add PCC (1.2 equivalents) and Celite® at 0°C.
- Reaction: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A brown, tar-like precipitate will form during the reaction.[3]

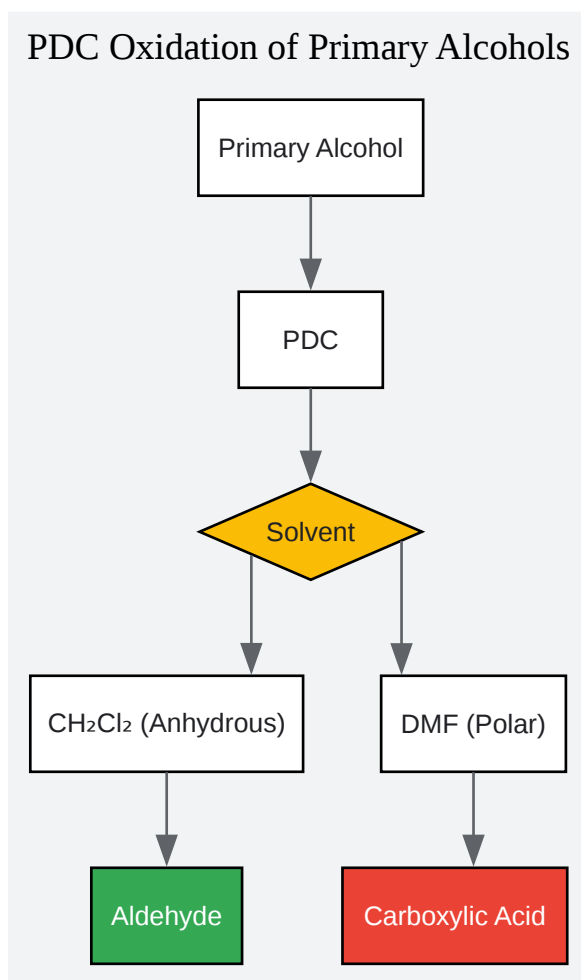
- **Work-up:** Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.
- **Extraction and Purification:** Combine the organic layers and wash with water (10 volumes) and then with brine (5 volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be used directly or purified by column chromatography.

## Pyridinium Dichromate (PDC) Oxidation

PDC is another mild oxidizing agent, similar to PCC, but it is less acidic, making it suitable for acid-sensitive substrates.<sup>[4][10]</sup> The solvent plays a crucial role in the outcome of PDC oxidations of primary alcohols; in dichloromethane, aldehydes are the major product, while in dimethylformamide (DMF), carboxylic acids are formed.<sup>[10]</sup>

## Solvent-Dependent Oxidation Pathway

The choice of solvent dictates the final product in the PDC oxidation of primary alcohols.



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Caption: PDC Oxidation Pathways.

## Experimental Protocol: General Procedure for Oxidation to Aldehydes with PDC

This procedure is for the selective oxidation of a primary alcohol to an aldehyde using PDC in dichloromethane.<sup>[10]</sup>

Materials:

- Primary alcohol (substrate)
- Pyridinium dichromate (PDC)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve the primary alcohol (1 equivalent) in dichloromethane.
- **Reaction:** Add PDC (1.5 equivalents) to the solution and stir the mixture at room temperature. Monitor the reaction by TLC.
- **Work-up:** Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium residues.
- **Purification:** Wash the filter cake with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.

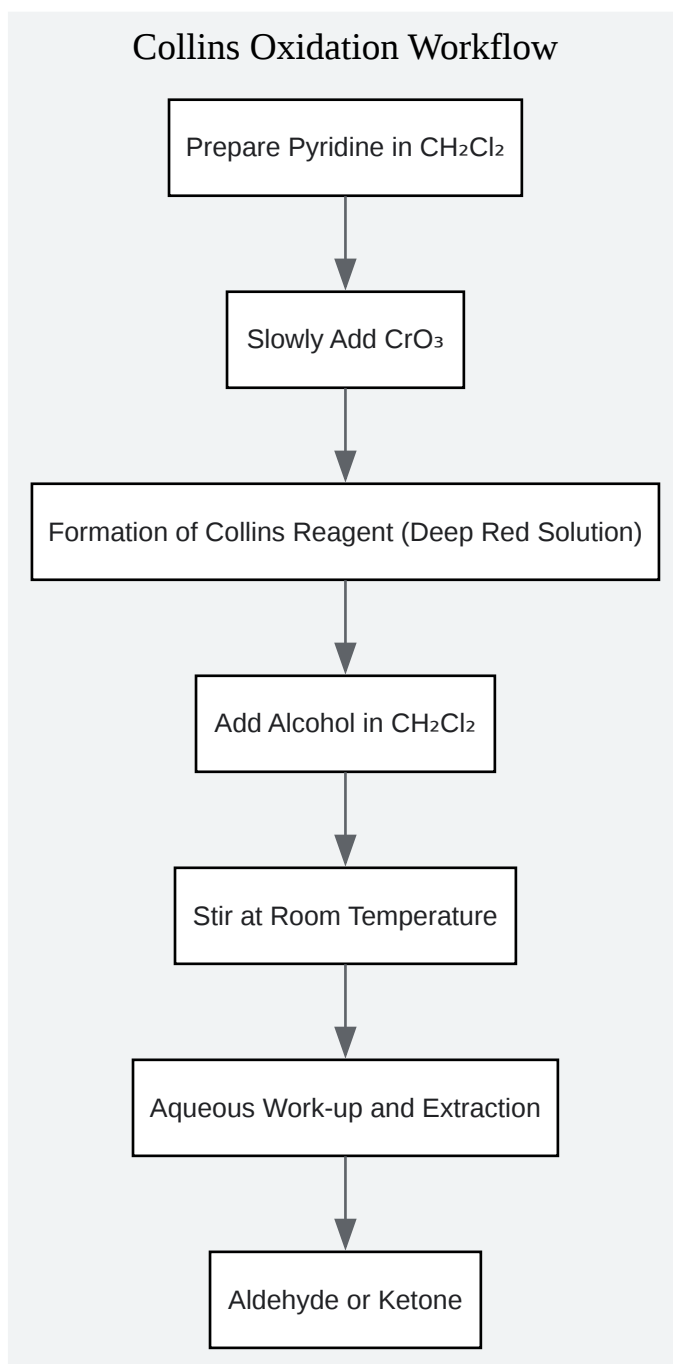
## Sarett and Collins Oxidations

The Sarett and Collins oxidations utilize a complex of chromium trioxide and pyridine.<sup>[11][15]</sup> The Collins reagent is a solution of this complex in dichloromethane, which offers a less basic and more convenient alternative to the original Sarett procedure that used pyridine as the solvent.<sup>[16]</sup> These methods are particularly useful for the oxidation of acid-sensitive substrates to aldehydes and ketones.<sup>[11]</sup>

## Reagent Preparation and Reaction Workflow

The in situ preparation of the Collins reagent is a key feature of this oxidation method.





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Caption: Collins Oxidation Workflow.

## Experimental Protocol: Oxidation of 1-Heptanol to Heptanal with Collins Reagent

This protocol is a representative procedure for a Collins oxidation.[17]

#### Materials:

- Chromium trioxide ( $\text{CrO}_3$ )
- Pyridine
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 1-Heptanol
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- **Reagent Preparation:** In a fume hood, cautiously add 6.0 g (0.06 mole) of chromium trioxide to a stirred solution of 9.49 g (0.12 mole) of pyridine in 150 mL of dichloromethane. The deep red Collins reagent will form.
- **Reaction:** To the stirred solution of the Collins reagent, add a solution of 0.97 g (0.01 mole) of 1-heptanol in a small amount of dichloromethane. Stir the mixture at room temperature for 15-30 minutes.
- **Work-up:** Decant the supernatant liquid from the black residue. Wash the residue with diethyl ether. Combine the organic solutions and wash successively with 5% aqueous sodium hydroxide, 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude heptanal. Further purification can be achieved by distillation.

## Safety Precautions

Chromium(VI) compounds are toxic, carcinogenic, and strong oxidizing agents.[4][18] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal

protective equipment (gloves, safety glasses, lab coat) must be worn. Care should be taken during the preparation of chromium trioxide solutions as the process can be exothermic.<sup>[11]</sup> Any residual chromium reagents should be quenched and disposed of according to institutional safety guidelines.

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